Cas no 24433-10-1 ((E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid)
![(E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid structure](https://it.kuujia.com/scimg/cas/24433-10-1x500.png)
24433-10-1 structure
Nome del prodotto:(E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid
Numero CAS:24433-10-1
MF:C25H38O2
MW:370.568027973175
CID:282438
(E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Heptenoic acid,6-[(3R,3aR,6aS,10aS)-1,2,3,3a,4,6a,7,8,10,10a-decahydro-6,9,10a-trimethyldicyclopenta[a,d]cycloocten-3-yl]-2-methyl-,(2E,6S)-
- (6α,10β,11α)-Ophiobola-2,7,19-trien-21-oic acid
- 2-Heptenoic acid,6-[(3R,3aR,6aS,10aS)-1,2,3,3a,4,6a,7,8,10,10a-decahydro-6,9,10a-trimethyldicyclopenta[a,d]cycloocten-3-yl]-2
- 2-Heptenoic acid,6-(1,2,3,3a,4,6a,7,8,10,10a-decahydro-6,9,10a-trimethyldicyclopenta[a,d]cycloocten-3-yl)-2-methyl-,[3R-[3a(2E,6S*),3aa,6ab,10ab]]-
- 6a,10b,11a-Ophiobola-2,7,19-trien-21-oic acid (8CI)
- Albolic acid
- Dicyclopenta[a,d]cyclooctene, ophiobola-2,7,19-trien-21-oic acidderiv.
- Ophiobola-2,7,19-trien-21-oicacid, (6a,10b,11a,19E)-
- (E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dieny
- (E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid
-
- Inchi: 1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-21,23H,6-7,9,11-15H2,1-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,23+,25-/m0/s1
- Chiave InChI: RLOJDPOJHFERLF-CFVXOSNGSA-N
- Sorrisi: OC(/C(/C)=C/CC[C@H](C)[C@H]1CC[C@@]2(C)CC3=C(C)CC[C@H]3C(C)=CC[C@@H]21)=O |c:23|
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 5
- Complessità: 680
- Superficie polare topologica: 37.3
(E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid Letteratura correlata
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
24433-10-1 ((E,6S)-2-Methyl-6-[(3S,6R,7R,9Z,11S)-3,10,14-trimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1(14),9-dienyl]hept-2-enoic acid) Prodotti correlati
- 103038-66-0(3-Chloro-N-(2-chlorophenyl)methylpropanamide)
- 2172490-77-4(1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazole-5-sulfonamide)
- 1226443-89-5(N-(2-ethoxyphenyl)-2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamide)
- 281204-67-9(2-(6-Bromo-1h-indazol-1-yl)ethanol)
- 1805672-60-9(4-Chloro-2-phenylpyridine-5-acetonitrile)
- 2877705-01-4(7-(4-chlorophenyl)-3-(propylsulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
- 2306369-87-7(3-Chloropyrazine-2-ethanol)
- 2155529-05-6(2-(1-benzyl-3-{(benzyloxy)carbonylamino}-5-methylpyrrolidin-3-yl)acetic acid)
- 1270537-26-2(3-(6-methylpyridin-2-yl)morpholine)
- 1421483-34-2(4-(azepan-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
